GW9662-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

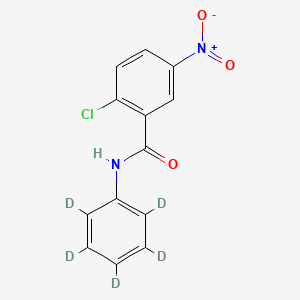

2-chloro-5-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTSIBUQMRRYIU-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GW9662-d5: An In-depth Technical Guide to a Selective PPARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW9662-d5, a deuterated, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound in their studies.

Introduction to this compound

This compound is the deuterated form of GW9662, a well-characterized and potent antagonist of PPARγ. The deuteration of GW9662, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is primarily intended to provide a stable isotope-labeled internal standard for use in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[1] This allows for precise quantification in complex biological matrices. Additionally, deuteration can potentially alter the pharmacokinetic and metabolic profile of a compound, a strategy increasingly employed in drug discovery.[1]

GW9662 and its deuterated counterpart, this compound, exhibit high selectivity and irreversible antagonism towards PPARγ. This specificity makes them valuable tools for investigating the physiological and pathological roles of PPARγ in various biological processes, including metabolism, inflammation, and cancer.

Mechanism of Action

This compound, like its non-deuterated form, acts as an irreversible antagonist of PPARγ. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys285 in human PPARγ) located within the ligand-binding domain of the receptor.[2][3] This covalent modification permanently inactivates the receptor, preventing the binding of endogenous and synthetic agonists and subsequent transcriptional activation of PPARγ target genes.

The classical pathway of PPARγ activation involves its heterodimerization with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and initiation of transcription. This compound effectively blocks this entire cascade by preventing the initial ligand-binding event.

Quantitative Data

The selectivity and potency of this compound are identical to that of GW9662 in in vitro assays. The following table summarizes the key quantitative data for GW9662.

| Parameter | Receptor | Value | Reference |

| IC50 | PPARγ | 3.3 nM | |

| PPARα | 32 nM | ||

| PPARδ | 2000 nM |

Note: The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the antagonist required to inhibit 50% of the receptor's activity. The lower the IC50, the higher the potency. The data clearly demonstrates the high selectivity of GW9662 for PPARγ over the other two PPAR isoforms.

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the PPARγ signaling pathway and the mechanism of this compound antagonism.

Experimental Protocols

Given that the in vitro antagonistic activity of this compound is identical to GW9662, the experimental protocols established for GW9662 can be directly applied. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of GW9662 on the viability of cancer cell lines.

Objective: To determine the effect of this compound on the viability of a cell line of interest.

Materials:

-

Cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol is based on methods used to assess the antagonistic activity of compounds on PPARγ.

Objective: To determine the ability of this compound to antagonize agonist-induced PPARγ activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL3-PPRE-luc)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

A known PPARγ agonist (e.g., rosiglitazone)

-

This compound stock solution

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells in a 24-well plate with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of the PPARγ agonist (e.g., 1 µM rosiglitazone) and varying concentrations of this compound. Include controls with agonist alone and vehicle alone.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine its antagonistic potency.

Competitive Binding Assay

This protocol provides a framework for assessing the binding affinity of this compound to the PPARγ ligand-binding domain.

Objective: To determine the Ki of this compound for PPARγ.

Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD)

-

A radiolabeled PPARγ agonist (e.g., [3H]-rosiglitazone)

-

Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated)

-

Biotinylated anti-His antibody (if using His-tagged LBD)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 2 mM EDTA, 0.1% BSA)

-

Scintillation counter

Procedure:

-

Incubate the His-tagged PPARγ LBD with the biotinylated anti-His antibody.

-

Add the streptavidin-coated SPA beads to the LBD-antibody complex and incubate to allow for binding.

-

In a 96-well plate, add a fixed concentration of [3H]-rosiglitazone and varying concentrations of this compound to the bead-LBD complex.

-

Incubate the plate with gentle shaking to reach binding equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

The displacement of the radioligand by this compound will result in a decrease in the scintillation signal.

-

Plot the percentage of radioligand binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Use of this compound as an Internal Standard in LC-MS

This compound is ideally suited as an internal standard for the quantification of GW9662 in biological samples.

Objective: To accurately quantify GW9662 in a biological matrix.

General Workflow:

-

Sample Preparation: Spike a known amount of this compound into all samples (including calibration standards, quality controls, and unknown samples) at the beginning of the sample preparation process (e.g., protein precipitation or liquid-liquid extraction).

-

LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method. Monitor the specific precursor-to-product ion transitions for both GW9662 and this compound.

-

Quantification: The peak area ratio of GW9662 to this compound is used to construct a calibration curve and to quantify the concentration of GW9662 in the unknown samples. The stable isotope-labeled internal standard compensates for variations in sample extraction, matrix effects, and instrument response.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, it is synthesized by incorporating deuterium atoms into the GW9662 molecule. The deuteration is typically on the phenyl ring of the aniline moiety. General methods for the synthesis of deuterated aromatic compounds can be employed. These methods often involve:

-

Deuterated Starting Materials: Utilizing a deuterated precursor, such as aniline-d5, in the final amide coupling step with 2-chloro-5-nitrobenzoyl chloride.

-

Hydrogen-Deuterium Exchange Reactions: Subjecting GW9662 or a precursor to conditions that promote the exchange of hydrogen for deuterium atoms, often using a deuterium source like D2O and a catalyst.

The synthesis would require careful control of reaction conditions to ensure high levels of deuterium incorporation and to maintain the chemical integrity of the molecule. The final product would be purified by standard chromatographic techniques and its identity and isotopic purity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a valuable research tool for scientists investigating the roles of PPARγ. Its identical in vitro antagonist activity to GW9662, combined with its utility as a stable isotope-labeled internal standard, makes it a versatile compound for a range of applications, from cell-based assays to pharmacokinetic studies. This guide provides a foundational understanding of its properties, mechanism of action, and key experimental applications to facilitate its effective use in the laboratory.

References

The Role of GW9662 and its Deuterated Analog GW9662-d5 in Advancing Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the peroxisome proliferator-activated receptor-γ (PPAR-γ) antagonist, GW9662, and its deuterated form, GW9662-d5, in the context of metabolic disease research. This document details their mechanism of action, experimental applications, and the signaling pathways they modulate, offering a comprehensive resource for scientists in the field.

Introduction: Targeting PPAR-γ in Metabolic Diseases

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1] The PPAR family consists of three isotypes: PPAR-α, PPAR-β/δ, and PPAR-γ.[2] PPAR-γ is highly expressed in adipose tissue, where it is a master regulator of adipogenesis, the process of fat cell differentiation.[3] It also influences insulin sensitivity and inflammation.[4] Due to its central role in metabolic homeostasis, PPAR-γ has become a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[4]

GW9662 is a potent and selective antagonist of PPAR-γ. It binds irreversibly to the ligand-binding domain of PPAR-γ, thereby inhibiting its transcriptional activity. This characteristic makes GW9662 an invaluable tool for elucidating the physiological and pathophysiological roles of PPAR-γ in various metabolic processes.

This compound: A Tool for Advanced Pharmacokinetic and Metabolic Studies

This compound is a deuterated form of GW9662, where five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While specific in-depth studies on the application of this compound in metabolic disease research are not extensively detailed in publicly available literature, its primary role can be inferred from the established uses of deuterated compounds in pharmacology.

Key Applications of this compound:

-

Tracer in Metabolic Studies: this compound can be used as a tracer to track the absorption, distribution, metabolism, and excretion (ADME) of GW9662 in vivo without altering its fundamental chemical properties.

-

Internal Standard for Quantitative Analysis: Due to its distinct mass, this compound is an ideal internal standard for quantitative analysis of GW9662 in biological samples using techniques like mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR).

-

Pharmacokinetic (PK) Studies: Deuteration can alter the metabolic rate of a compound, often leading to a longer half-life due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond (the kinetic isotope effect). Studying the PK profile of this compound in comparison to GW9662 can provide valuable insights into the metabolic pathways of the parent compound. This can help in designing drugs with improved pharmacokinetic properties.

Advantages of Using Deuterated Compounds like this compound:

-

Improved Metabolic Stability: Slower metabolism can lead to a longer duration of action and potentially reduced dosing frequency.

-

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can decrease the production of harmful byproducts, leading to an improved safety profile.

-

Enhanced Bioavailability: Slower first-pass metabolism can result in higher circulating levels of the active drug.

Mechanism of Action of GW9662

GW9662 acts as an irreversible antagonist of PPAR-γ. It covalently modifies a cysteine residue within the ligand-binding pocket of PPAR-γ, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription.

However, it is crucial to note that GW9662 is not entirely specific to PPAR-γ. It exhibits some affinity for other PPAR isotypes, albeit at higher concentrations. Furthermore, some studies have reported "off-target" effects. For instance, in macrophages, GW9662 has been shown to unexpectedly activate PPAR-δ-mediated signaling, leading to increased lipogenesis and triglyceride accumulation. This highlights the importance of careful experimental design and data interpretation when using GW9662 to probe PPAR-γ function.

Quantitative Data for GW9662

The following tables summarize key quantitative data for GW9662 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of GW9662

| Target | Assay Type | IC50 Value | Reference(s) |

| PPAR-γ | Cell-free radioligand binding | 3.3 nM | |

| PPAR-α | Cell-free radioligand binding | 32 nM | |

| PPAR-δ | Cell-free radioligand binding | 2000 nM (2 µM) | |

| Human Mammary Tumor Cell Lines (MCF7, MDA-MB-468, MDA-MB-231) | Cell growth inhibition | 20-30 µM |

Table 2: In Vivo Dosage and Administration of GW9662 in Animal Models

| Animal Model | Disease Model | Dosage | Administration Route | Study Duration | Key Findings | Reference(s) |

| C57BL/6J Mice | High-Fat Diet-Induced Obesity | 0.35 mg/kg/day | In drinking water | 5 weeks | Prevented high-fat diet-induced obesity. | |

| C57BL/6J Mice | Non-alcoholic fatty liver disease (NAFLD) | 1 mg/kg | Intraperitoneal injection, 3 times weekly | 8 weeks | Attenuated the development of NAFLD and insulin resistance. | |

| Male Wistar Rats | Renal Ischemia-Reperfusion | 1 mg/kg | Intraperitoneal injection | 24 and 12 hours prior to ischemia | Abolished the protective effects of LPS. | |

| C57BL/6J Mice | Obesity-related breast cancer | 2 mg/kg | Intraperitoneal injection, daily | 3 weeks | Attenuated metabolic disorders. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving GW9662.

In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)

This protocol is used to assess the effect of GW9662 on the differentiation of pre-adipocytes into mature adipocytes.

Materials:

-

3T3-L1 murine pre-adipocyte cell line

-

Growth Medium (DMEM with 10% FBS)

-

Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

-

Adipocyte Maintenance Medium (DMEM with 10% FBS, 10 µg/mL insulin)

-

GW9662 stock solution (in DMSO)

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Seeding: Plate 3T3-L1 cells in a multi-well plate and grow to confluence in Growth Medium.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium containing the desired concentration of GW9662 or vehicle (DMSO).

-

Maturation (Day 2 onwards): After 48-72 hours, replace the Differentiation Medium with Adipocyte Maintenance Medium containing GW9662 or vehicle. Refresh the medium every 2 days.

-

Staining (Day 8-10):

-

Wash the cells with PBS and fix with 10% formalin.

-

Stain the lipid droplets with Oil Red O solution for 15-30 minutes.

-

Wash extensively with water to remove unbound dye.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using 100% isopropanol.

-

Measure the absorbance of the eluted dye at a wavelength of 510-540 nm using a microplate reader.

-

In Vivo Study of GW9662 in a High-Fat Diet-Induced Obesity Mouse Model

This protocol describes an experiment to evaluate the in vivo efficacy of GW9662 in preventing diet-induced obesity.

Materials:

-

Male C57BL/6 mice

-

High-Fat Diet (HFD) (e.g., 60% kcal from fat)

-

Standard chow diet

-

GW9662

-

Vehicle (e.g., saline with 0.1% DMSO)

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week.

-

Diet Induction: Divide the mice into groups and feed them either a standard chow diet or a high-fat diet for a specified period (e.g., 16 weeks) to induce obesity.

-

Treatment:

-

Administer GW9662 at a predetermined dose (e.g., 2 mg/kg) or vehicle to the HFD-fed mice daily via intraperitoneal injection for a set duration (e.g., 3 weeks).

-

A control group of HFD-fed mice receives only the vehicle.

-

-

Monitoring: Monitor body weight, food intake, and general health of the animals regularly.

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Harvest tissues such as liver, adipose tissue, and muscle for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis (e.g., qPCR for markers of inflammation and metabolism).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to GW9662 research.

PPAR-γ Signaling Pathway

Caption: PPAR-γ signaling pathway and the inhibitory action of GW9662.

Experimental Workflow for In Vivo GW9662 Study

Caption: A typical experimental workflow for an in vivo study using GW9662.

Conclusion

GW9662 is a powerful pharmacological tool for investigating the multifaceted roles of PPAR-γ in metabolic diseases. Its ability to antagonize PPAR-γ allows researchers to dissect the specific contributions of this nuclear receptor to processes such as adipogenesis, insulin signaling, and inflammation. The deuterated analog, this compound, offers further advantages for detailed pharmacokinetic and metabolic profiling, enhancing our understanding of the disposition of this important research compound. However, researchers must remain mindful of the potential for off-target effects and design their experiments accordingly to ensure the accurate interpretation of their findings. This guide provides a foundational resource to aid in the effective utilization of GW9662 and this compound in advancing the frontiers of metabolic disease research.

References

GW9662-d5 for Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW9662 is a potent and irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor implicated in the regulation of cellular proliferation, differentiation, and metabolism.[1][2] While initially explored for its role in metabolic diseases, GW9662 has garnered significant attention in oncology for its anticancer properties.[1][3] Intriguingly, its therapeutic effects appear to extend beyond simple PPARγ antagonism, involving novel mechanisms of programmed cell death.[4] This technical guide provides a comprehensive overview of GW9662 and its deuterated analog, GW9662-d5, for cancer research applications.

This compound is the deuterium-labeled version of GW9662. In research, stable isotope-labeled compounds like this compound are primarily utilized as internal standards for quantitative analyses by nuclear magnetic resonance (NMR) or mass spectrometry (MS), and as tracers to study the pharmacokinetics and metabolic fate of the parent compound. While the biological activity of this compound is not extensively reported, it is expected to have a similar pharmacological profile to GW9662. The slight difference in mass due to deuterium substitution can, in some cases, affect the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect.

This guide will focus on the anticancer applications of the parent compound, GW9662, with the understanding that these findings are directly relevant to the study and potential application of this compound. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols, and visualize the key signaling pathways involved.

Chemical Properties and Synthesis

| Property | Value | Reference |

| Chemical Name | 2-chloro-5-nitro-N-phenylbenzamide | |

| Deuterated Form | 2-chloro-5-nitro-N-(phenyl-d5)benzamide (this compound) | N/A |

| Molecular Formula | C13H9ClN2O3 | |

| Molecular Weight | 276.67 g/mol | |

| CAS Number | 22978-25-2 | |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound (Inferred) :

Data Presentation: Quantitative Efficacy of GW9662

The following tables summarize the in vitro and in vivo efficacy of GW9662 in various cancer models.

Table 1: In Vitro Antiproliferative Activity of GW9662

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MCF-7 | Breast Cancer | 20-30 | MTT | |

| MDA-MB-231 | Breast Cancer | 20-30 | MTT | |

| MDA-MB-468 | Breast Cancer | 20-30 | MTT |

Table 2: In Vivo Antitumor Activity of GW9662

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Oral Squamous Cell Carcinoma (OSCC) xenograft | 2.5 mg/kg via injection every three days | Significant reduction in tumor volume | |

| Breast Cancer xenograft (with fulvestrant) | 0.1% in diet | Sensitized tumors to fulvestrant therapy | N/A |

Mechanism of Action and Signaling Pathways

GW9662 exerts its anticancer effects through a multi-faceted mechanism that involves both PPARγ-dependent and -independent pathways.

1. PPARγ Antagonism:

GW9662 is a potent and irreversible antagonist of PPARγ, with an IC50 of 3.3 nM in a cell-free assay. It demonstrates high selectivity for PPARγ over PPARα and PPARδ. By binding to and inhibiting PPARγ, GW9662 can modulate the expression of genes involved in cell growth and differentiation.

References

- 1. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of Peroxisome Proliferator-Activated Receptor Gamma Antagonist Compounds as Therapeutic Agents for a Wide Range of Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Binding of GW9662-d5

This guide provides a comprehensive overview of the irreversible binding of GW9662-d5 to its primary target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's mechanism of action, the experimental methodologies used for its characterization, and its effects on cellular signaling pathways.

Core Concepts: The Irreversible Antagonism of PPARγ by GW9662

GW9662 is a potent and selective antagonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2][3][4] The defining characteristic of GW9662's interaction with PPARγ is its irreversible nature, which results from the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain of the receptor.[1]

Mechanism of Irreversible Binding

The irreversible binding of GW9662 to PPARγ occurs through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of GW9662 is susceptible to nucleophilic attack by the thiol group of a specific cysteine residue, Cys285, located in the ligand-binding pocket of PPARγ. This cysteine is highly conserved across the three PPAR isoforms (α, δ, and γ). The reaction results in the formation of a stable covalent adduct, permanently modifying the receptor and preventing the binding of endogenous and synthetic agonists.

References

- 1. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 3. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

GW9662-d5: An In-depth Technical Guide on its Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW9662-d5 is the deuterated form of GW9662, a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a critical role in the regulation of gene expression involved in adipogenesis, lipid metabolism, inflammation, and insulin sensitivity.[1][2][3] By binding covalently to a cysteine residue in the ligand-binding domain of PPAR-γ, GW9662 and its deuterated counterpart effectively block the receptor's activation by agonists, thereby inhibiting the transcription of its target genes.[4] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action and its documented effects on gene transcription. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While this compound is primarily used as a tracer for quantitative analyses, its biological effects are considered equivalent to those of GW9662.[5]

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-chloro-5-nitro-N-(phenyl-d5)benzamide | |

| Molecular Formula | C₁₃H₄D₅ClN₂O₃ | |

| Molecular Weight | 281.71 g/mol | |

| Isotopic Purity | Typically >98% | Commercially available data |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and Ethanol | |

| Storage | Store at -20°C | Commercially available data |

Mechanism of Action: Antagonism of PPAR-γ

GW9662 is a highly selective antagonist for PPAR-γ, with an IC₅₀ of 3.3 nM in a cell-free assay. Its selectivity for PPAR-γ is significantly higher than for PPAR-α and PPAR-δ (10- and 1000-fold, respectively). The primary mechanism of action involves the irreversible covalent modification of a cysteine residue (Cys285) within the ligand-binding pocket of PPAR-γ. This modification prevents the conformational changes necessary for the recruitment of co-activators and subsequent transcriptional activation of target genes.

However, it is crucial to note that some studies have reported PPAR-γ-independent effects of GW9662, including the inhibition of cancer cell growth and potential off-target activation of PPAR-δ in certain cell types like macrophages.

Signaling Pathway of PPAR-γ and its Inhibition by this compound

The canonical signaling pathway of PPAR-γ involves its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription. This compound, by binding to PPAR-γ, prevents the recruitment of these co-activators, thereby silencing gene expression.

Caption: PPAR-γ signaling pathway and its inhibition by this compound.

Effects of this compound on Gene Transcription: Quantitative Data

GW9662 has been shown to significantly alter the expression of a wide range of genes. Below are tables summarizing the quantitative effects of GW9662 on the transcription of key target genes from published studies.

Downregulation of PPAR-γ Target Genes in Mouse Mammary Tumors

A study using microarray analysis on tumors from mice treated with GW9662 revealed a significant downregulation of genes involved in metabolic pathways.

| Gene Symbol | Gene Name | Fold Change (vs. Control) | Putative PPRE |

| Acsl1 | Acyl-CoA synthetase long-chain family member 1 | -3.5 | Yes |

| Lpl | Lipoprotein lipase | -3.3 | Yes |

| Fabp4 | Fatty acid binding protein 4 (aP2) | -2.9 | Yes |

| Cd36 | CD36 molecule | -2.8 | Yes |

| Pparγ | Peroxisome proliferator-activated receptor gamma | -2.5 | Yes |

| Cebpa | CCAAT/enhancer binding protein (C/EBP), alpha | -2.2 | No |

| Scd1 | Stearoyl-Coenzyme A desaturase 1 | -2.1 | Yes |

| Data adapted from a study on mammary carcinogenesis in FVB mice. |

Opposing Effects on Cholesterol Biosynthesis Genes in HepG2 Cells

In human hepatocarcinoma (HepG2) cells, GW9662 was found to have an opposing effect to a PPAR-γ agonist on the expression of genes involved in cholesterol biosynthesis.

| Gene Symbol | Gene Name | Effect of PPAR-γ Agonist | Effect of GW9662 |

| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | Decreased | Increased |

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Decreased | Increased |

| MVD | Mevalonate diphosphate decarboxylase | Decreased | Increased |

| IDI1 | Isopentenyl-diphosphate delta isomerase 1 | Decreased | Increased |

| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 | Decreased | Increased |

| SQLE | Squalene epoxidase | Decreased | Increased |

| LSS | Lanosterol synthase | Decreased | Increased |

| DHCR7 | 7-dehydrocholesterol reductase | Decreased | Increased |

| SC5D | Sterol-C5-desaturase | Decreased | Increased |

| Data adapted from a systems biology study on HepG2 cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving GW9662.

Cell Culture and Treatment with GW9662

Objective: To treat cultured cells with GW9662 to study its effects on gene expression.

Materials:

-

Cell line of interest (e.g., 3T3-L1 preadipocytes, HepG2, MDA-MB-231)

-

Appropriate cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

GW9662 (or this compound) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

Protocol:

-

Cell Seeding: Seed cells at a desired density in culture vessels and allow them to adhere and grow to a specified confluency (e.g., 70-80%).

-

Preparation of Working Solution: Prepare a working solution of GW9662 by diluting the stock solution in fresh cell culture medium to the final desired concentration (e.g., 1 µM, 10 µM). A vehicle control (e.g., 0.1% DMSO in medium) should be prepared in parallel.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing GW9662 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

Caption: Experimental workflow for cell treatment with GW9662.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To quantify the mRNA expression levels of PPAR-γ target genes (e.g., FABP4, CD36) following GW9662 treatment.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from GW9662-treated and control cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

qPCR Amplification: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the binding of PPAR-γ to the promoter regions of its target genes in the presence or absence of GW9662.

Materials:

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Cell lysis and chromatin shearing reagents

-

Antibody against PPAR-γ

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-PPAR-γ antibody overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the DNA sequences bound by PPAR-γ.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound, as a deuterated analog of the potent and selective PPAR-γ antagonist GW9662, is an invaluable tool for researchers studying the role of PPAR-γ in gene regulation. Its ability to irreversibly inhibit PPAR-γ provides a clear method for dissecting the downstream transcriptional effects of this key nuclear receptor. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the intricate role of PPAR-γ in health and disease. It is important for researchers to consider the potential for off-target effects and to include appropriate controls in their experimental designs. The continued investigation into the effects of GW9662 and its analogs will undoubtedly contribute to a deeper understanding of metabolic and inflammatory diseases and may pave the way for novel therapeutic strategies.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to GW9662-d5 in Osteoclastogenesis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GW9662, a potent Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) antagonist, and its deuterated form, GW9662-d5, in the context of osteoclastogenesis research. It details the underlying molecular mechanisms, experimental protocols, and key quantitative data to facilitate its use in laboratory settings.

Introduction: Osteoclastogenesis and the Role of PPAR-γ

Osteoclastogenesis is the process of differentiation of osteoclasts, the primary cells responsible for bone resorption. This process is critical for bone remodeling and mineral homeostasis.[1] Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts from monocyte-macrophage lineage precursors is principally driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2]

PPAR-γ, a ligand-activated nuclear receptor, is a master regulator of adipogenesis but also plays a crucial, albeit complex, role in bone homeostasis.[3][4] Research has shown that PPAR-γ is involved in the regulation of both bone-forming osteoblasts and bone-resorbing osteoclasts. While some studies suggest PPAR-γ activation suppresses osteoclastogenesis, a significant body of evidence indicates that PPAR-γ is essential for osteoclast differentiation and that its activation by agonists like rosiglitazone can exacerbate bone loss by promoting osteoclast formation.[3] This makes PPAR-γ a critical target for therapeutic intervention and mechanistic studies.

GW9662 is a highly potent and selective irreversible antagonist of PPAR-γ. It serves as an invaluable chemical probe to investigate the functions of PPAR-γ. Its deuterated analog, this compound, incorporates stable heavy isotopes of hydrogen. Deuteration provides significant advantages in research, primarily by altering the compound's metabolic profile due to the kinetic isotope effect. This makes this compound an excellent internal standard for quantitative mass spectrometry-based assays and a useful tool for pharmacokinetic and metabolic studies.

Mechanism of Action: GW9662 in the RANKL Signaling Pathway

The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade that is fundamental to osteoclast differentiation. This process involves the recruitment of adaptor proteins like TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). These pathways converge to induce the expression and activation of key transcription factors, most notably c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), the master regulator of osteoclastogenesis.

PPAR-γ appears to be a positive regulator in this network. Studies have shown that PPAR-γ can directly regulate the expression of c-Fos, an essential component of the osteoclastogenic machinery. Therefore, the activation of PPAR-γ is considered a pro-osteoclastogenic event in the context of RANKL signaling.

GW9662 exerts its inhibitory effect by irreversibly binding to and antagonizing PPAR-γ. By blocking PPAR-γ activity, GW9662 effectively disrupts the RANKL-induced signaling cascade, leading to the suppression of key transcription factors and ultimately inhibiting osteoclast differentiation. Studies using other PPAR-γ antagonists, such as T007, have corroborated this mechanism, demonstrating that antagonism of PPAR-γ hinders RANKL-induced osteoclastogenesis.

Figure 1. Simplified signaling pathway of GW9662-mediated inhibition of osteoclastogenesis.

Quantitative Data Summary

The efficacy and selectivity of GW9662 are well-documented. The following tables summarize key quantitative data for its use in research.

Table 1: Inhibitory Potency (IC₅₀) of GW9662

| Target | IC₅₀ (nM) | Selectivity vs. PPAR-γ | Reference |

| PPAR-γ | 3.3 | - | |

| PPAR-α | 32 | ~10-fold | |

| PPAR-δ | 2000 | ~600-fold |

Table 2: Effective Concentrations of GW9662 in In Vitro Osteoclastogenesis Assays

| Cell Type | Concentration | Observed Effect | Reference | | :--- | :--- | :--- | | | Murine Bone Marrow Macrophages (BMMs) | < 1 µM - 2 µM | Blocked IL-4 suppression of osteoclastogenesis | | | RAW264.7 Cells | 1 µM | Blocked RANKL activation of NF-κB | | | Stromal Stem Cells (SSCs) | 5 µM - 10 µM | Increased expression of osteogenic genes (Osx, Alp) | | | J774A.1 Macrophages | 10 µM | Attenuated LPS-induced inflammatory gene expression | |

Experimental Protocols

This section provides a generalized protocol for an in vitro osteoclastogenesis assay to test the effect of GW9662. This protocol is based on methodologies commonly cited in the literature.

In Vitro Osteoclastogenesis Assay Using Murine Bone Marrow Macrophages (BMMs)

Objective: To assess the inhibitory effect of GW9662 on RANKL-induced osteoclast differentiation from primary mouse BMMs.

Materials:

-

6-8 week old C57BL/6 mice

-

α-MEM (Minimum Essential Medium Alpha) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Recombinant mouse M-CSF

-

Recombinant mouse RANKL

-

GW9662 (and/or this compound for analytical studies) dissolved in DMSO

-

TRAP (Tartrate-Resistant Acid Phosphatase) Staining Kit

-

Cell culture plates (96-well or 24-well)

-

Red Blood Cell Lysing Buffer

Procedure:

-

Isolation of Bone Marrow Cells:

-

Humanely euthanize mice and sterilize hind limbs with 70% ethanol.

-

Dissect femurs and tibias, removing all muscle and connective tissue.

-

Cut the ends of the bones and flush the marrow cavity with α-MEM using a 25-gauge needle and syringe.

-

Collect the marrow suspension and centrifuge at 400 x g for 5 minutes.

-

-

Generation of BMMs:

-

Resuspend the cell pellet in Red Blood Cell Lysing Buffer and incubate for 2 minutes. Neutralize with α-MEM and centrifuge again.

-

Resuspend the pellet in complete α-MEM containing 30 ng/mL M-CSF.

-

Culture the cells for 3-4 days. Non-adherent cells are washed away, leaving a purified population of adherent BMMs.

-

-

Osteoclast Differentiation and GW9662 Treatment:

-

Lift the adherent BMMs using a cell scraper or Trypsin-EDTA.

-

Seed the BMMs into 96-well plates at a density of 1x10⁴ cells/well.

-

Culture the cells in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

-

Simultaneously, treat the cells with various concentrations of GW9662 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

-

Incubate for 4-5 days, replacing the medium every 2 days.

-

-

Analysis of Osteoclastogenesis:

-

TRAP Staining: After 4-5 days, fix the cells with 4% paraformaldehyde. Stain for TRAP activity using a commercial kit. TRAP-positive, multinucleated (≥3 nuclei) cells are identified and counted as mature osteoclasts.

-

Gene Expression Analysis (qRT-PCR): Lyse cells at desired time points (e.g., day 3) to extract total RNA. Perform qRT-PCR to analyze the expression of key osteoclast marker genes, such as Nfatc1, Acp5 (TRAP), and Ctsk (Cathepsin K).

-

Functional Assay (Pit Formation): For functional analysis, seed BMMs on dentine slices or bone-mimicking plates and follow the differentiation protocol. After culture, remove cells and visualize resorption pits using microscopy.

-

Figure 2. Experimental workflow for assessing the effect of GW9662 on osteoclastogenesis.

Conclusion and Future Directions

GW9662 is an indispensable tool for elucidating the role of PPAR-γ in bone biology. Its high potency and selectivity allow for precise interrogation of PPAR-γ-dependent signaling pathways in osteoclastogenesis. The deuterated form, this compound, further extends its utility, providing a robust internal standard for crucial pharmacokinetic and metabolic profiling that is essential in preclinical drug development.

The collective evidence strongly suggests that PPAR-γ antagonism via compounds like GW9662 inhibits osteoclast formation by disrupting the canonical RANKL signaling pathway. This positions PPAR-γ as a potential therapeutic target for bone-lytic diseases. Future research should focus on the in vivo effects of systemic and targeted PPAR-γ antagonism on bone remodeling and pathology, where this compound will be critical for accurately determining drug exposure and metabolic fate in animal models.

References

- 1. Advances in osteoclast biology reveal potential new drug targets and new roles for osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of Osteoclasts In Vitro, and Assay of Osteoclast Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. PPARγ in bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Targeted PPARγ Disruption on Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Deuterated GW9662 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated GW9662 in pharmacokinetic (PK) studies. While specific pharmacokinetic data for deuterated GW9662 is not publicly available, this document outlines the scientific rationale, potential benefits, and a comprehensive framework for conducting such studies. By leveraging the principles of the deuterium kinetic isotope effect (KIE), researchers can potentially develop a more robust understanding of GW9662's metabolic fate and enhance its therapeutic potential.

Introduction: The Rationale for Deuterating GW9662

GW9662 is a potent and selective antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid and glucose metabolism.[1] It is widely used as a research tool to investigate the physiological and pathological roles of PPARγ. However, like many small molecules, its therapeutic development can be hampered by suboptimal pharmacokinetic properties, including rapid metabolism.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach to optimize a drug's pharmacokinetic profile.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[3][] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to several advantages in drug development.[1]

Potential Advantages of Deuterated GW9662:

-

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism can be reduced, leading to a longer half-life.

-

Enhanced Bioavailability: A reduction in first-pass metabolism can lead to higher systemic exposure of the parent drug.

-

Reduced Formation of Reactive Metabolites: By altering metabolic pathways, deuteration can "shunt" metabolism away from the formation of potentially toxic metabolites.

-

Increased Therapeutic Index: An improved pharmacokinetic profile can lead to a better safety and efficacy window.

Hypothetical Pharmacokinetic Profile: A Comparative Overview

In the absence of direct experimental data, we can postulate the potential impact of deuteration on the pharmacokinetic parameters of GW9662. The following table provides a hypothetical comparison based on the principles of the deuterium kinetic isotope effect.

| Parameter | Non-Deuterated GW9662 (Hypothetical) | Deuterated GW9662 (d-GW9662) (Hypothetical) | Potential Implication of Deuteration |

| Cmax (ng/mL) | 800 | 1000 | Increased maximum plasma concentration |

| Tmax (h) | 1.5 | 2.0 | Slightly delayed time to reach Cmax |

| AUC (0-t) (ng·h/mL) | 4500 | 9000 | Significantly increased overall drug exposure |

| Half-life (t½) (h) | 4 | 8 | Prolonged duration of action |

| Clearance (CL) (L/h/kg) | 0.22 | 0.11 | Reduced rate of elimination from the body |

| Bioavailability (F) (%) | 30 | 60 | Increased fraction of the dose reaching systemic circulation |

Experimental Protocols for a Pharmacokinetic Study of Deuterated GW9662

This section outlines a detailed, albeit theoretical, experimental plan for assessing the pharmacokinetics of a deuterated version of GW9662.

Synthesis of Deuterated GW9662

The first step is the chemical synthesis of a deuterated analog of GW9662. The placement of deuterium is critical and should be guided by metabolic stability assays (e.g., using liver microsomes) to identify the primary sites of metabolism on the parent molecule. A plausible strategy would involve deuterating the phenyl ring of the benzamide moiety, a likely site for oxidative metabolism.

Animal Model and Dosing

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model for initial pharmacokinetic studies.

Dosing: Based on in vivo studies of non-deuterated GW9662, a dose of 1 mg/kg can be administered. Both intravenous (IV) and oral (PO) routes should be evaluated to determine absolute bioavailability.

-

IV Administration: The deuterated GW9662 is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) and administered as a bolus injection via the tail vein.

-

Oral Administration: The compound is formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.

Sample Collection

Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of deuterated GW9662 in plasma.

3.4.1. Sample Preparation

A protein precipitation method would be a straightforward approach for sample clean-up.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of GW9662 with a different number of deuterium atoms, or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.4.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.4.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | d-GW9662: m/z [M-H]⁻ → fragment ion; Internal Standard: m/z [M-H]⁻ → fragment ion |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Visualizing Key Processes

PPARγ Signaling Pathway and GW9662 Inhibition

The following diagram illustrates the mechanism of action of GW9662 as a PPARγ antagonist.

Caption: GW9662 antagonizes the PPARγ signaling pathway.

Experimental Workflow for a Deuterated GW9662 PK Study

The following diagram outlines the logical flow of a pharmacokinetic study for deuterated GW9662.

Caption: Workflow for a deuterated GW9662 pharmacokinetic study.

Conclusion

The use of deuterated GW9662 in pharmacokinetic studies represents a promising strategy to enhance its drug-like properties. By applying the principles of the deuterium kinetic isotope effect, researchers can potentially improve metabolic stability, increase bioavailability, and create a more favorable safety profile. While the data presented in this guide is hypothetical, the experimental framework provides a robust starting point for conducting comprehensive pharmacokinetic evaluations. Such studies are essential for unlocking the full therapeutic potential of PPARγ antagonism.

References

GW9662-d5 Target Receptor Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target receptor selectivity profile of GW9662, a potent and irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While this document focuses on the well-characterized GW9662, the data herein is considered representative for its deuterated analog, GW9662-d5, which is typically employed in metabolic studies to investigate the compound's fate in biological systems. This guide synthesizes available quantitative data, details the experimental methodologies used for its characterization, and illustrates key signaling pathways and experimental workflows.

Introduction

GW9662 is a highly selective antagonist for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1] Its irreversible binding to the PPARγ ligand-binding domain makes it a valuable tool for elucidating the physiological and pathophysiological roles of this receptor.[2] Understanding the selectivity profile of GW9662 is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide serves as a detailed resource for researchers utilizing GW9662 or its deuterated form, this compound.

Quantitative Selectivity Profile

The selectivity of GW9662 has been determined through various in vitro assays, primarily focusing on its interaction with the three PPAR isoforms: PPARα, PPARγ, and PPARδ. The following tables summarize the quantitative data from competitive binding and functional assays.

Table 1: Competitive Radioligand Binding Affinity of GW9662

| Target Receptor | IC50 (nM) | Ki (nM) | Fold Selectivity vs. PPARγ (based on IC50) |

| PPARγ | 3.3 | 13 | 1x |

| PPARα | 32 | - | ~9.7x |

| PPARδ | 2000 | - | ~606x |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Data compiled from multiple sources.

Table 2: Functional Antagonism of GW9662

| Target Receptor | Assay Type | Functional Effect |

| PPARγ | Cell-based reporter assays | Potent and selective antagonist |

| PPARγ | Adipocyte differentiation assay | Inhibition of adipogenesis |

| PPARγ | Osteoclast formation assay | Blocks IL-4 suppression of osteoclast formation |

Mechanism of Action

GW9662 exerts its antagonistic effect through a unique and irreversible mechanism. It forms a covalent bond with a specific cysteine residue (Cys285) located within the ligand-binding pocket of PPARγ. This covalent modification physically blocks the binding of endogenous and synthetic agonists, thereby preventing the conformational changes required for the recruitment of coactivators and subsequent gene transcription.

Signaling Pathway

The primary signaling pathway affected by GW9662 is the PPARγ signaling cascade. Under normal conditions, agonist binding to PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. GW9662, by irreversibly blocking the ligand-binding pocket, prevents this entire cascade.

Off-Target and PPARγ-Independent Effects

While highly selective for PPARγ, some studies have reported potential off-target or PPARγ-independent effects of GW9662, particularly at higher concentrations.

-

PPARδ Activation: Unexpectedly, GW9662 has been shown to activate PPARδ-mediated signaling in macrophages, leading to the expression of genes involved in lipid metabolism. This highlights the importance of using appropriate concentrations and control experiments to dissect PPARγ-specific effects.

-

Anticancer Effects: GW9662 has been observed to inhibit the growth of certain breast cancer cell lines. Some of these effects may occur independently of PPARγ activation, suggesting the involvement of other molecular targets.

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC50 and Ki values) of a test compound (GW9662) for a specific receptor.

Protocol Outline:

-

Receptor Preparation: The ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ are expressed as fusion proteins in E. coli and purified.

-

Assay Buffer: A suitable buffer is prepared, typically containing 50 mM HEPES (pH 7.0), 50 mM NaCl, 5 mM CHAPS, and 10 mM DTT.

-

Radioligand: A known high-affinity radiolabeled ligand for each PPAR isoform (e.g., [3H]BRL 49653 for PPARγ) is used.

-

Competition Reaction: A constant concentration of the receptor and radioligand is incubated with increasing concentrations of the unlabeled competitor (GW9662).

-

Separation: The bound and free radioligand are separated, often using a filter-binding apparatus.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist of a nuclear receptor.

Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., HEK293) is cultured in appropriate media.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length PPARγ.

-

A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).

-

-

Treatment: Transfected cells are treated with a known PPARγ agonist (e.g., rosiglitazone) in the presence and absence of increasing concentrations of GW9662.

-

Lysis and Assay: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

-

Data Analysis: The antagonist activity is determined by the concentration-dependent inhibition of the agonist-induced reporter gene expression.

Conclusion

GW9662 is a well-characterized, potent, and highly selective irreversible antagonist of PPARγ. Its selectivity for PPARγ over PPARα and PPARδ is substantial, making it an invaluable pharmacological tool for investigating PPARγ-mediated biological processes. While the potential for off-target effects, particularly at higher concentrations, should be considered and controlled for in experimental design, its well-defined mechanism of action and selectivity profile solidify its role as a cornerstone in nuclear receptor research. The data and protocols presented in this guide provide a foundational resource for the effective use of GW9662 and its deuterated analog, this compound.

References

The Biological Function of PPARγ Inhibition by GW9662-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in regulating a multitude of physiological processes, including glucose and lipid metabolism, inflammation, and cellular differentiation.[1] Its modulation has been a key strategy in the development of therapeutics for metabolic diseases, such as type 2 diabetes.[2] GW9662 is a potent, selective, and irreversible antagonist of PPARγ, making it an invaluable tool for elucidating the biological functions of this nuclear receptor.[3] The deuterated form, GW9662-d5, serves as a stable isotope-labeled internal standard for quantitative analysis in various experimental settings. This technical guide provides a comprehensive overview of the biological function of PPARγ inhibition by GW9662, with a focus on its mechanism of action, effects on signaling pathways, and detailed experimental protocols.

Mechanism of Action

GW9662 exerts its inhibitory effect on PPARγ through a covalent modification of a cysteine residue (Cys285) within the ligand-binding domain of the receptor. This irreversible binding prevents the conformational changes necessary for the recruitment of co-activators and subsequent activation of target gene transcription.

Quantitative Data on GW9662 Activity

The following tables summarize the quantitative data regarding the inhibitory activity of GW9662 in various experimental systems.

Table 1: In Vitro Inhibitory Activity of GW9662

| Parameter | Value | Assay System | Reference |

| IC₅₀ for PPARγ | 3.3 nM | Cell-free ligand binding assay | |

| IC₅₀ for PPARα | 32 nM | Cell-free ligand binding assay | |

| IC₅₀ for PPARδ | 2000 nM | Cell-free ligand binding assay | |

| IC₅₀ for Growth Inhibition (MCF7, MDA-MB-468, MDA-MB-231) | 20-30 µM | MTT Assay |

Table 2: In Vivo Dosage and Administration of GW9662 in Murine Models

| Mouse Model | Dosage | Route of Administration | Observed Effects | Reference |

| Immune-mediated bone marrow failure | 1 mg/kg/day | Intraperitoneal injection | Increased bone marrow nucleated cell counts | |

| Mammary carcinogenesis | 0.1% in diet | Oral | Increased sensitivity to anti-estrogen therapy | |

| Parkinson's disease model (MPTP-induced) | 5 mg/kg/day | Intraperitoneal injection | Enhanced neuronal loss in the substantia nigra | |

| Renal ischemia-reperfusion | 1 mg/kg | Intraperitoneal injection | Abolished the protective effects of LPS |

Signaling Pathways Affected by GW9662

The inhibition of PPARγ by GW9662 has profound effects on multiple signaling pathways. These can be broadly categorized into PPARγ-dependent and PPARγ-independent pathways.

PPARγ-Dependent Signaling

In its classical mode of action, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits co-activators to initiate transcription. GW9662, by binding to PPARγ, prevents the recruitment of these co-activators and thus inhibits the expression of PPARγ target genes.

Canonical PPARγ signaling pathway and points of inhibition by GW9662.

PPARγ-Independent Signaling

Recent studies have revealed that GW9662 can exert biological effects independent of its action on PPARγ.

Activation of PPARδ: GW9662 has been shown to unexpectedly activate PPARδ-mediated signaling in macrophages, leading to the upregulation of genes involved in lipid metabolism.

PPARγ-independent activation of PPARδ signaling by GW9662.

Induction of Ferroptosis and Disulfidptosis: In some cancer cell lines, GW9662 has been demonstrated to induce two distinct forms of programmed cell death, ferroptosis and disulfidptosis, independent of its PPARγ antagonistic activity.

Induction of ferroptosis and disulfidptosis by GW9662.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of GW9662.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

GW9662 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of GW9662 in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of GW9662 or vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for PPARγ Expression

This protocol is based on standard Western blotting procedures.

Materials:

-

Cells or tissues treated with GW9662

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PPARγ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenize tissues in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PPARγ antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the PPARγ band intensity to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol follows standard qRT-PCR procedures.

Materials:

-

Cells or tissues treated with GW9662

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for PPARγ target genes (e.g., FABP4, CD36, LPL) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from samples using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qRT-PCR reactions with the cDNA template, master mix, and specific primers for the target and housekeeping genes.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

The Role of this compound in Research

This compound is a deuterated analog of GW9662. The substitution of hydrogen atoms with deuterium does not alter its biological activity as a PPARγ antagonist. Its primary application in research is as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of GW9662 in biological matrices such as plasma, tissue homogenates, or cell lysates. The increased mass of this compound allows it to be distinguished from the non-labeled compound during mass spectrometric analysis, enabling precise measurement of GW9662 concentrations in pharmacokinetic and pharmacodynamic studies.

Conclusion

GW9662 and its deuterated form, this compound, are indispensable tools for researchers investigating the multifaceted roles of PPARγ. As a potent and irreversible antagonist, GW9662 has been instrumental in delineating the signaling pathways regulated by PPARγ and has also led to the discovery of PPARγ-independent effects. This guide provides a foundational understanding of the biological functions of PPARγ inhibition by GW9662, along with practical experimental protocols to facilitate further research in this dynamic field. The continued use of these compounds will undoubtedly contribute to a deeper understanding of PPARγ biology and its implications for human health and disease.

References

An In-depth Technical Guide to Utilizing GW9662-d5 for the Study of Adipocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of GW9662-d5, a deuterated form of the potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist GW9662, in the intricate process of adipocyte differentiation. This document details the mechanism of action, experimental protocols, and expected outcomes when using this compound to probe the molecular underpinnings of adipogenesis.

Introduction to this compound and its Role in Adipogenesis

GW9662 is a well-characterized, irreversible antagonist of PPARγ, a nuclear receptor that functions as a master regulator of adipocyte differentiation.[1] By covalently modifying a cysteine residue in the PPARγ ligand-binding domain, GW9662 effectively blocks the receptor's activation by agonists, thereby inhibiting the transcriptional cascade required for the development of mature adipocytes from their precursor cells.[2]

Adipocyte differentiation is a complex process involving a cascade of transcription factors. PPARγ, in conjunction with CCAAT/enhancer-binding proteins (C/EBPs), plays a pivotal role in this process. The inhibition of PPARγ by GW9662 provides a powerful tool to dissect the signaling pathways governing adipogenesis and to identify potential therapeutic targets for metabolic diseases such as obesity and type 2 diabetes.

Mechanism of Action: The PPARγ Signaling Pathway

Adipocyte differentiation is orchestrated by a complex network of signaling molecules. The PPARγ signaling pathway is central to this process. The diagram below illustrates the key steps in this pathway and the inhibitory action of GW9662.

Quantitative Data on the Effects of GW9662

The following tables summarize the quantitative effects of GW9662 on adipocyte differentiation, primarily from studies using the 3T3-L1 preadipocyte cell line. It is anticipated that this compound would exhibit similar, if not more potent or sustained, effects.

Table 1: Inhibition of Adipocyte Differentiation by GW9662

| Cell Line | GW9662 Concentration | Treatment Duration | Method of Quantification | Observed Effect | Reference |

| Human Preadipocytes | 0.1 µM - 50 µM | 14 days | Oil Red O Staining | Dose-dependent decrease in differentiation. At 10 µM and 50 µM, PPARγ expression was significantly reduced. | [3] |

| 3T3-L1 | 1 µM | 7 days | Oil Red O Staining | Significantly reduced lipid accumulation induced by indirubin. | [4] |